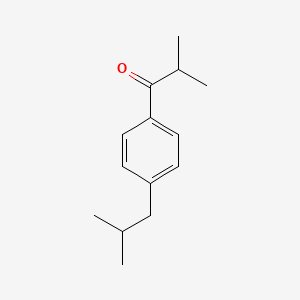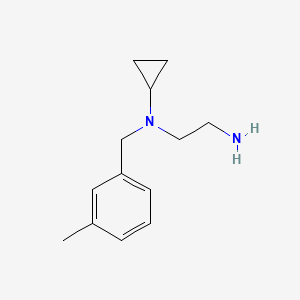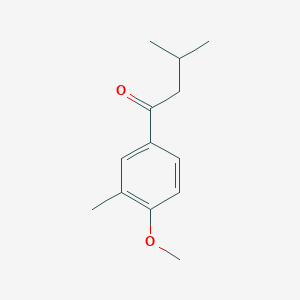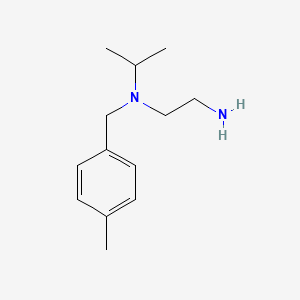
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C8H6Cl2O. This compound is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a ketone group attached to the benzene ring. It is a white crystalline solid with a molecular weight of 189.039 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzene is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of modern catalysts and solvent systems can enhance the efficiency of the reaction and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as nitric acid (HNO3) or halogens (e.g., Br2) introducing additional substituents.
Major Products Formed:
Oxidation: 2,4-Dichlorobenzaldehyde
Reduction: 1-(2,4-Dichlorophenyl)-3-methylbutan-2-ol
Substitution: 2,4-Dichloro-3-methylbutan-2-one with additional substituents
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-3-methylbutan-2-one has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds. It can be employed in the preparation of pharmaceuticals, agrochemicals, and other organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in biochemistry.
Medicine: . Its ability to undergo various chemical reactions allows for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2,4-Dichlorophenyl)-3-methylbutan-2-one exerts its effects depends on its specific application. These interactions can modulate enzyme activity, receptor binding, or other molecular processes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Other Pathways: The compound may interact with other molecular targets, influencing various biological processes.
Comparación Con Compuestos Similares
2,4-Dichloroacetophenone
2,4,6-Trichloroacetophenone
2,4-Dichlorophenol
2,4,5-Trichlorophenol
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)11(14)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUJHPNKSLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Chlorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846092.png)




![2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846117.png)
